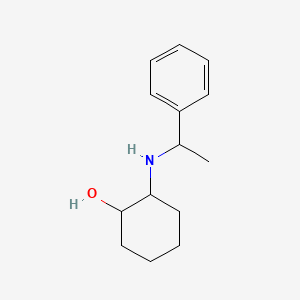

2-(1-Phenylethylamino)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylethylamino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)16/h2-4,7-8,11,13-16H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCFBNYPXMBDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 2 1 Phenylethylamino Cyclohexan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-(1-phenylethylamino)cyclohexan-1-ol, the primary disconnections focus on the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds that form the core amino alcohol functionality.

The most logical retrosynthetic disconnections are:

C-N Bond Disconnection: This is the most common approach, breaking the bond between the cyclohexane (B81311) ring and the nitrogen atom. This leads to two key precursors: a 2-functionalized cyclohexanol (B46403) or cyclohexanone (B45756) derivative and chiral 1-phenylethylamine (B125046). This strategy is advantageous as both enantiomers of 1-phenylethylamine are readily available, serving as a source of chirality. This disconnection points towards synthetic methods such as reductive amination or nucleophilic substitution.

C-O Bond Disconnection within a 1,2-Amino Alcohol Precursor: A two-group disconnection strategy can be envisioned where the target molecule is derived from a pre-formed 2-aminocyclohexanol (B3021766). amazonaws.com This simplifies the problem to the stereoselective synthesis of the parent aminocyclohexanol, followed by N-alkylation with a 1-phenylethyl precursor.

Ring-Forming Disconnection: A more complex approach involves disconnecting the cyclohexane ring itself. However, for this specific target, disconnections of the functional groups are more direct and strategically sound. The most powerful strategies involve breaking the molecule into key fragments that can be joined stereoselectively. A primary disconnection across the C-N bond is often the most efficient, leading back to cyclohexanone or a derivative and chiral 1-phenylethylamine.

Enantioselective and Diastereoselective Synthetic Pathways

The presence of three stereocenters in this compound necessitates the use of synthetic methods that offer high levels of stereocontrol.

Reductive amination is a powerful and direct method for forming the crucial C-N bond. mdpi.com This one-pot reaction typically involves the condensation of a ketone, in this case, a cyclohexanone derivative, with a chiral amine, (R)- or (S)-1-phenylethylamine, to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. The stereoselectivity of this process is influenced by the chiral amine, which directs the approach of the reducing agent to the imine double bond.

The reaction of a starting ketone with a chiral primary amine can lead to the formation of diastereomeric products with high selectivity. researchgate.net The choice of reducing agent (e.g., NaBH₄, NaBH₃CN, H₂/Pd-C) and reaction conditions can significantly impact the diastereomeric ratio (d.r.) of the resulting amino alcohol. For instance, the reductive amination of 3′-hydroxyacetophenone with (S)-α-PEA or (R)-α-PEA in the presence of titanium(IV)isopropoxide and NaBH₄ has been shown to proceed with high stereochemical induction. mdpi.com

| Starting Ketone | Chiral Amine | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |

| Cyclohexanone | (S)-1-Phenylethylamine | H₂, Pd/C | Varies with conditions | researchgate.net |

| 4-Methylcyclohexanone | (R)-1-Phenylethylamine | NaBH(OAc)₃ | Good to excellent | nih.gov |

| 3'-Hydroxyacetophenone | (S)-1-Phenylethylamine | Ti(O-i-Pr)₄, NaBH₄ | High | mdpi.com |

This table is illustrative and based on typical outcomes for reductive amination reactions.

This strategy involves starting with a pre-existing chiral cyclohexanol derivative and introducing the amino group. While less direct than reductive amination for this specific target, it offers an alternative pathway. One approach is the enantioselective deprotonation of a symmetrical epoxide like cyclohexene (B86901) oxide using a chiral lithium amide base, derived from chiral amines such as 1-phenylethylamine, to generate a chiral allylic alcohol. This alcohol can then be further functionalized.

Another possibility is the stereoselective alkylation of a chiral 2-aminocyclohexanol precursor. Once the enantiomerically pure aminocyclohexanol is obtained (e.g., via resolution), it can be N-alkylated with a 1-phenylethyl halide or a related electrophile. The challenge in this step is to avoid over-alkylation and racemization.

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. polimi.itnih.gov For the synthesis of chiral 2-aminocyclohexanol derivatives, which are precursors to the target molecule, enzyme-catalyzed resolutions are particularly effective.

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PSL), are frequently used to catalyze the enantioselective acylation of racemic amino alcohols or the hydrolysis of their corresponding esters. researchgate.netnih.gov For example, in a racemic mixture of trans-2-(benzylamino)cyclohexan-1-ol, a lipase can selectively acylate one enantiomer, leaving the other unreacted and thus enantiomerically enriched. The acylated and unacylated enantiomers can then be separated chromatographically. This method allows for the preparation of both enantiomers of the precursor amino alcohol in high enantiomeric excess (ee). polimi.itnih.gov

A preparatively efficient protocol for resolving racemic 2-aminocyclohexanol derivatives involves the sequential use of (R)- and (S)-mandelic acid to precipitate diastereomeric salts, yielding both enantiomers with >99% ee. nih.gov

| Enzyme | Substrate | Reaction Type | Product (ee%) | Reference |

| Pseudomonas cepacia Lipase | Racemic 2-aminocyclohexanol derivative | Acylation | >95% (for unreacted alcohol) | polimi.it |

| Candida antarctica Lipase B (CAL-B) | Racemic 2-aminocyclohexanecarboxamide | N-acylation | >98% | researchgate.net |

| Lipase PS | Racemic alcohol intermediate for Ivabradine | Hydrolysis of ester | up to 96:4 e.r. | polimi.it |

Modern asymmetric catalysis offers powerful tools for the enantioselective formation of C-N and C-O bonds, which are central to the synthesis of amino alcohols. Transition metal catalysis, particularly with copper and nickel, has been developed for stereospecific cross-coupling reactions. nih.gov These methods can involve the reaction of alkyl amine derivatives with various nucleophiles, enabling the formation of tertiary and quaternary stereocenters.

While direct application to this compound might be complex, the principles of asymmetric C-N bond formation are relevant. For example, chiral ligands can be used with a metal catalyst to control the stereochemical outcome of the amination of a cyclohexanol derivative. Chiral nucleophilic amines themselves can also serve as catalysts in certain asymmetric transformations. psu.edu The development of catalysts for new reactions, including enantioselective transformations, is a constantly evolving field. yale.edu

The reaction of an epoxide with an amine is a classic and highly effective method for synthesizing 1,2-amino alcohols. To achieve stereoselectivity, this approach can be implemented in two main ways:

Reaction of a racemic or meso-epoxide with a chiral amine: Using enantiomerically pure (R)- or (S)-1-phenylethylamine as the nucleophile to open racemic or meso-cyclohexene oxide. The chiral amine can induce a degree of kinetic resolution or diastereoselectivity in the ring-opening process. The reaction typically proceeds via an SN2 mechanism, resulting in a trans-diaxial opening of the epoxide ring, which, after a ring flip, yields the thermodynamically more stable trans-diequatorial product. nih.govyoutube.com The regioselectivity and stereoselectivity can be influenced by the use of Lewis acid catalysts. nih.gov

Reaction of a chiral, enantiopure epoxide with an achiral amine: This is a more reliable strategy for absolute stereocontrol. If one starts with enantiopure cyclohexene oxide, its reaction with an amine will proceed with high stereospecificity, leading to a single enantiomer of the trans-2-aminocyclohexanol derivative.

The ring-opening of cyclohexene oxide with various amines has been shown to be catalyzed efficiently under different conditions, including by rare-earth metal complexes and even under metal-free conditions. researchgate.net

| Epoxide | Amine | Catalyst/Conditions | Key Outcome | Reference |

| Cyclohexene Oxide | Aniline | Graphene Oxide | Regioselective ring-opening | researchgate.net |

| Cyclohexene Oxide | Various amines | Rare-earth metal complexes | High activity, solvent-free | researchgate.net |

| Cyclohexene Oxide | MeZH (Z=O, S, NH) | Lewis Acids (e.g., Li⁺, Na⁺) | Catalyzed ring-opening, trans-diaxial attack | nih.gov |

Optimization of Reaction Conditions for Stereocontrol and Yield Enhancement

The stereoselective synthesis of this compound and its analogs is crucial for various applications, particularly in asymmetric catalysis where the specific stereochemistry of the ligand dictates the stereochemical outcome of the reaction. The optimization of reaction conditions is a key aspect of maximizing the yield of the desired stereoisomer while minimizing the formation of others. This involves a systematic variation of parameters such as temperature, solvent, catalyst, and the nature of the reagents.

A primary route to 2-aminocyclohexanol derivatives involves the reduction of precursor molecules like β-enaminoketones. mdpi.comresearchgate.net The choice of reducing agent and solvent system plays a pivotal role in the diastereoselectivity of this transformation. For instance, the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in a mixture of THF and isopropyl alcohol can yield a diastereomeric mixture of the corresponding amino alcohols. mdpi.comresearchgate.net The ratio of the resulting cis and trans isomers is highly dependent on the steric hindrance imposed by the substituents and the coordination of the reducing agent to the carbonyl and imine functionalities.

Optimization studies often screen various conditions to identify the ideal combination for a specific stereochemical outcome. Key variables that are typically optimized include:

Catalyst: In many syntheses, particularly asymmetric ones, the choice of catalyst is paramount. For reactions involving transfer hydrogenations or other catalyzed processes, screening different metal catalysts and chiral ligands is common to achieve high enantiomeric excess (ee). nih.gov

Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry of the reaction, thereby affecting stereoselectivity. For example, diastereoselective syntheses might compare a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, THF) and polar protic (e.g., alcohols) to find the optimal medium. beilstein-journals.org

Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, leading to the thermodynamically more stable product. Optimization tables in research frequently show entries where reactions are run at temperatures ranging from -78 °C to room temperature or higher to determine the effect on diastereomeric ratio (d.r.) or enantiomeric excess (ee). mdpi.com

Reagents and Additives: The stoichiometry of reagents and the presence of additives can significantly impact the reaction. For instance, in reductions, the nature of the hydride source (e.g., NaBH₄ vs. LiAlH₄) can lead to different stereochemical outcomes. In phase-transfer catalysis, the choice of the phase-transfer catalyst itself (e.g., TBAB) is a critical parameter to optimize. beilstein-journals.org

The following table illustrates a typical, though generalized, approach to optimizing reaction conditions for a diastereoselective reaction, based on common practices in organic synthesis.

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 25 | 85 | 60:40 |

| 2 | NaBH₄ | Methanol | 0 | 82 | 75:25 |

| 3 | LiAlH₄ | THF | 0 | 90 | 30:70 |

| 4 | Sodium/Isopropanol | THF | 25 | 75 | 89:11 |

| 5 | Lewis Acid (e.g., TMSOTf) | DCM | -78 | 65 | >95:5 |

This table is a generalized representation of an optimization process and does not reflect data for the specific synthesis of this compound but illustrates the principles involved.

Isolation and Purification Techniques for Stereoisomers

Once a mixture of stereoisomers of this compound is synthesized, their separation is essential to obtain the pure, desired isomer. The two primary methods for this separation are chromatography and fractional crystallization.

Chromatography is a powerful technique for separating stereoisomers. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment, typically provided by a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Diastereomers, having different physical properties, can often be separated on standard, non-chiral stationary phases like silica (B1680970) gel.

Separation of Diastereomers: The cis and trans diastereomers of this compound can be separated using standard column chromatography on silica gel. mdpi.comresearchgate.net The separation relies on the different polarities of the diastereomers, which causes them to interact differently with the stationary phase and elute at different rates. The choice of eluent (mobile phase) is critical and is optimized to achieve the best separation. A typical mobile phase might be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

Separation of Enantiomers: To separate the enantiomers of a specific diastereomer (e.g., to separate (1R,2R)- from (1S,2S)-trans-2-aminocyclohexanol derivatives), chiral chromatography is necessary. nih.gov This technique utilizes a stationary phase that is itself chiral. Chiral stationary phases based on derivatized polysaccharides (like cellulose (B213188) or amylose), cyclodextrins, or cyclofructans are commonly used. nih.gov The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and enabling their separation. The mobile phase, often a mixture of alkanes and an alcohol modifier, is also optimized to maximize resolution. nih.gov

The following table summarizes chromatographic methods for separating stereoisomers.

| Technique | Stationary Phase | Type of Isomers Separated | Principle of Separation | Typical Mobile Phase |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (Achiral) | Diastereomers (e.g., cis/trans) | Difference in polarity and physical properties. | Hexane/Ethyl Acetate Gradient |

| Chiral HPLC | Derivatized Polysaccharide (e.g., Chiralcel OD) | Enantiomers | Formation of transient diastereomeric complexes with the CSP. | Heptane/Isopropanol |

| Chiral HPLC | Derivatized Cyclofructan (e.g., LARIHC CF6-P) | Enantiomers | Differential interaction (e.g., hydrogen bonding, dipole-dipole) with the chiral selector. | Hexane/Ethanol/Methanol |

| Chiral GC | Cyclodextrin derivative (e.g., Cyclosil-B) | Enantiomers (after derivatization) | Different volatility and interaction with the chiral stationary phase. | Helium (Carrier Gas) |

Fractional crystallization is a classical and industrially scalable method for separating stereoisomers, particularly for optical resolution of enantiomers. scispace.com The technique relies on the principle that diastereomers have different solubilities in a given solvent.

To separate a racemic mixture of one of the diastereomers of this compound, a chiral resolving agent is added. This agent is an enantiomerically pure acid or base that reacts with the racemic mixture to form a pair of diastereomeric salts. For an amino alcohol, a chiral acid is used.

For example, racemic trans-2-aminocyclohexanol can be resolved by reacting it with an enantiomerically pure chiral acid like (R)-mandelic acid or (R)-2-methoxyphenylacetic acid. nih.govgoogle.com This reaction produces two diastereomeric salts:

(trans-(1R,2R)-2-aminocyclohexanol) • ((R)-acid)

(trans-(1S,2S)-2-aminocyclohexanol) • ((R)-acid)

These diastereomeric salts have different crystal structures and solubilities. By carefully selecting a solvent and controlling the temperature, one of the salts can be induced to crystallize preferentially from the solution while the other remains dissolved. The crystallized salt is then separated by filtration. Subsequently, the chiral resolving agent is removed (typically by acid/base extraction) to yield the enantiomerically pure amino alcohol. nih.gov To obtain the other enantiomer, the mother liquor (the remaining solution) can be treated with the opposite enantiomer of the chiral resolving agent (e.g., (S)-mandelic acid). nih.gov

The efficiency of fractional crystallization depends on several factors:

Choice of Resolving Agent: The agent must form well-defined, crystalline salts with the racemate.

Choice of Solvent: The solvent must provide a significant solubility difference between the diastereomeric salts.

Crystallization Conditions: Temperature, cooling rate, and agitation must be carefully controlled to ensure the selective crystallization of only one diastereomer.

A patent describes the resolution of racemic trans-2-aminocyclohexanol where reaction with R-2-methoxyphenylacetic acid in water, followed by cooling, led to the precipitation of the (1S,2S)-trans-2-aminocyclohexanol salt with an optical purity of 99.6% ee. google.com

Stereochemical Characterization and Advanced Structural Elucidation of 2 1 Phenylethylamino Cyclohexan 1 Ol

Advanced Spectroscopic Techniques for Stereoisomer Differentiation and Absolute Configuration Determination

Spectroscopic methods are indispensable tools for the detailed structural analysis of chiral molecules like 2-(1-phenylethylamino)cyclohexan-1-ol. By probing the molecule with various forms of electromagnetic radiation, specific information about the connectivity, spatial arrangement of atoms, and electronic properties can be obtained, allowing for a comprehensive stereochemical characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the connectivity and relative stereochemistry of the stereoisomers of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. However, due to the complexity of the cyclohexane (B81311) ring system and the presence of multiple chiral centers, 1D spectra can exhibit significant signal overlap. youtube.com

Two-dimensional (2D) NMR techniques are essential for resolving this complexity. pitt.edu Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling networks, helping to trace the connectivity of the cyclohexane and phenylethyl moieties. pitt.eduresearchgate.net For instance, cross-peaks in a COSY spectrum would confirm the coupling between the proton on the carbon bearing the hydroxyl group (C1) and the adjacent proton on the carbon bearing the amino group (C2).

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of carbon resonances. youtube.comscience.gov This is particularly useful for distinguishing the various methylene (B1212753) carbons within the cyclohexane ring.

The crucial tool for determining the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring is Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.netmdpi.com This technique detects through-space interactions between protons that are in close proximity. For a trans diastereomer, a NOESY cross-peak would be expected between the axial proton on C1 and the axial proton on C2. Conversely, for a cis diastereomer, NOE interactions would be observed between the axial proton on C1 and the equatorial proton on C2 (or vice versa), depending on the chair conformation. The relative intensities of these NOE signals can provide quantitative distance information, further refining the conformational model. mdpi.comprotein-nmr.org.uk

Table 1: Representative ¹H NMR Chemical Shifts for a 2-(Substituted-amino)cyclohexan-1-ol Analog Note: This table provides expected chemical shift ranges. Actual values for this compound may vary depending on the specific stereoisomer and solvent.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenyl-H | 7.2 - 7.4 | m | Aromatic protons of the phenylethyl group. |

| CH-OH (C1-H) | ~3.5 - 4.0 | m | Proton on the carbon bearing the hydroxyl group. |

| CH-NH (C2-H) | ~2.5 - 3.0 | m | Proton on the carbon bearing the amino group. |

| CH-Ph | ~3.8 - 4.2 | q | Methine proton of the phenylethyl group. |

| Cyclohexyl-CH₂ | 1.0 - 2.2 | m | Methylene protons of the cyclohexane ring. |

| CH₃ | ~1.3 - 1.5 | d | Methyl protons of the phenylethyl group. |

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. mdpi.com These methods measure the differential absorption or rotation of left- and right-circularly polarized light. researchgate.netnih.gov For this compound, the phenyl group acts as a chromophore, giving rise to characteristic ECD signals in the UV region. hilarispublisher.com

The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the stereocenters. mdpi.com By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for each possible stereoisomer, the absolute configuration can be unequivocally assigned. hilarispublisher.com This combined experimental and theoretical approach has become a reliable method for the stereochemical assignment of complex chiral molecules. hilarispublisher.com The ECD spectrum is influenced by the conformation of the molecule, making it a powerful tool that provides information on both absolute configuration and solution-phase conformation. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to confirm the elemental composition of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to within a few parts per million), it is possible to determine a unique molecular formula. nih.govnist.gov This technique definitively distinguishes the target compound from other potential molecules with the same nominal mass but different elemental compositions. mdpi.com For this compound, HRMS would confirm the molecular formula C₁₄H₂₁NO.

Table 2: High-Resolution Mass Spectrometry Data for C₁₄H₂₁NO

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 220.1696 | 220.1694 | -0.91 |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. americanpharmaceuticalreview.comnih.gov For this compound, the IR spectrum would show a characteristic broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine would appear in a similar region, often as a sharper peak. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. cas.czresearchgate.net It would provide complementary information, especially regarding the C-C bonds of the cyclohexane and aromatic rings. cas.cznih.gov While these techniques are excellent for functional group confirmation, they are generally less informative for detailed stereochemical analysis compared to NMR and chiroptical methods, although subtle differences in the fingerprint region can sometimes be used to distinguish between polymorphs or conformers. americanpharmaceuticalreview.com

X-ray Crystallography of this compound and its Salt Forms

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration and solid-state conformation of a molecule. researchgate.net By obtaining a suitable crystal of a single stereoisomer of this compound, or a salt derivative thereof, its complete three-dimensional structure can be determined with high precision. scirp.org

The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles. For chiral molecules, the use of anomalous dispersion effects allows for the determination of the absolute stereochemistry, often expressed using the Flack parameter. scirp.org The crystal structure would reveal the relative orientation of the hydroxyl and phenylethylamino substituents on the cyclohexane ring (cis or trans), the absolute configuration at each of the three stereocenters (at C1, C2, and the benzylic carbon), and the preferred chair conformation of the cyclohexane ring in the solid state. Analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which stabilize the crystal lattice. scirp.org

Conformational Analysis through Spectroscopic and Diffraction Methods

The conformational preferences of the cyclohexane ring in this compound are a key aspect of its stereochemical characterization. The cyclohexane ring typically adopts a low-energy chair conformation to minimize angle and torsional strain. dalalinstitute.com The bulky 1-phenylethylamino and hydroxyl substituents can occupy either axial or equatorial positions.

Generally, large substituents prefer to occupy the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. utdallas.edunih.gov The specific conformational equilibrium will depend on the relative stereochemistry (cis or trans) of the substituents.

For a trans diastereomer, the diequatorial conformation is typically the most stable.

For a cis diastereomer, one substituent must be axial while the other is equatorial. The preferred chair conformation will be the one that places the larger substituent (the 1-phenylethylamino group) in the equatorial position.

Information from both NMR spectroscopy and X-ray crystallography can be used to perform a thorough conformational analysis. NOESY data provides insights into the solution-phase conformation by measuring through-space proton-proton distances, which are dependent on the chair conformation and the orientation of the substituents. mdpi.com X-ray diffraction provides a precise snapshot of the molecule's conformation in the solid state. researchgate.net Comparing the results from both techniques can reveal whether the molecule adopts a similar conformation in solution and in the solid state.

Preferred Conformations of the Cyclohexane Ring System

In the case of this compound, there are four possible diastereomers due to the presence of two chiral centers (at C1 and C2 of the cyclohexane ring and the chiral carbon in the 1-phenylethyl group). For each diastereomer, the cyclohexane ring can exist in two chair conformations that are in equilibrium. The preferred conformation will be the one that minimizes steric strain, primarily 1,3-diaxial interactions.

The 1-phenylethylamino group is sterically more demanding than the hydroxyl group. Consequently, the conformer in which the 1-phenylethylamino group occupies an equatorial position is generally favored.

Trans Isomers: In a trans-1,2-disubstituted cyclohexane, the substituents can be either diaxial (a,a) or diequatorial (e,e). The diequatorial conformation is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions that would be present in the diaxial form. Therefore, for the trans diastereomers of this compound, the diequatorial conformer is expected to be the predominant species in the conformational equilibrium.

Cis Isomers: In a cis-1,2-disubstituted cyclohexane, one substituent must be axial and the other equatorial (a,e or e,a). The equilibrium will favor the conformer where the larger substituent (the 1-phenylethylamino group) occupies the equatorial position to minimize steric strain.

The following interactive table provides a hypothetical energy landscape for the different chair conformations of a trans-diastereomer of this compound, illustrating the energetic preference for the diequatorial conformer.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Diequatorial | OH (e), NH-R (e) | 0 | >99 |

| Diaxial | OH (a), NH-R (a) | > 5 | <1 |

Note: The energy values are illustrative and represent the expected trend based on steric considerations.

Intramolecular Hydrogen Bonding Networks and Their Influence on Conformation

The presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond acceptor and donor) in a vicinal arrangement on the cyclohexane ring allows for the formation of an intramolecular hydrogen bond (IHB). This interaction can significantly influence the conformational preferences of the molecule.

An IHB can form between the hydroxyl hydrogen and the nitrogen atom of the amino group (O-H···N) or between an amino hydrogen and the hydroxyl oxygen (N-H···O). The formation of a stable five-membered ring-like structure through hydrogen bonding is a common feature in 1,2-amino alcohols.

The strength of the IHB is dependent on the distance and orientation of the donor and acceptor groups, which are, in turn, dictated by the conformation of the cyclohexane ring.

In a trans-diequatorial (e,e) conformation, the hydroxyl and amino groups are gauche to each other, which can allow for the formation of an IHB. This hydrogen bond can further stabilize the already favored diequatorial conformer.

In a cis-axial-equatorial (a,e) conformation, where the hydroxyl group is axial and the amino group is equatorial (or vice versa), the proximity of the two groups can also facilitate intramolecular hydrogen bonding. This interaction can make the cis isomer more stable than would be predicted based solely on steric effects.

The presence of an IHB can be experimentally verified using techniques such as infrared (IR) spectroscopy, where a broadening and red-shifting of the O-H or N-H stretching frequency are observed, and nuclear magnetic resonance (NMR) spectroscopy, which can show downfield shifts of the involved protons.

The following table summarizes the potential intramolecular hydrogen bonds and their expected influence on the stability of different conformers.

| Conformer | Potential IHB | Expected Influence on Stability |

| trans-diequatorial | O-H···N or N-H···O | Increased stability |

| cis-axial(OH)-equatorial(NHR) | O-H···N | Increased stability |

| cis-equatorial(OH)-axial(NHR) | N-H···O | Increased stability |

Stereoelectronic Effects on Molecular Architecture

Beyond steric hindrance and hydrogen bonding, stereoelectronic effects also play a crucial role in determining the molecular architecture of this compound. These effects arise from the interaction of electron orbitals and can influence bond lengths, bond angles, and conformational stability.

Two key stereoelectronic effects are relevant in this system:

Gauche Effect: The tendency for a molecule to adopt a conformation with more gauche interactions between adjacent electronegative substituents than would be expected from steric considerations alone. In the diequatorial conformer of the trans isomer, the C-O and C-N bonds are in a gauche relationship. This arrangement can be stabilized by hyperconjugative interactions.

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ). In the context of this compound, several hyperconjugative interactions can contribute to conformational stability. For instance, in a diequatorial conformer, there can be stabilizing interactions between the axial C-H bond orbitals and the anti-bonding orbitals of the equatorial C-O and C-N bonds (σC-H → σC-O and σC-H → σC-N). In an axial conformation of a substituent, a similar interaction can occur between the C-C bond orbitals of the ring and the anti-bonding orbital of the axial C-X bond (σC-C → σC-X).

The interplay of these stereoelectronic effects can subtly modulate the energy differences between various conformers. For example, while steric effects strongly disfavor axial substituents, stabilizing hyperconjugative interactions can slightly reduce the energetic penalty of an axial conformation for electronegative groups.

The following table outlines the key stereoelectronic interactions and their potential impact on the conformation of this compound.

| Stereoelectronic Effect | Description | Relevance to this compound |

| Gauche Effect | Favorable interaction between vicinal electronegative groups. | Stabilizes the diequatorial conformation of the trans isomer. |

| Hyperconjugation (σ → σ) | Delocalization of electrons from a filled σ orbital to an empty σ orbital. | Can stabilize both equatorial and axial conformers, with the specific interactions depending on the conformation. |

Computational Chemistry and Theoretical Studies of 2 1 Phenylethylamino Cyclohexan 1 Ol

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been instrumental in investigating the molecular geometry and electronic structure of molecules similar to 2-(1-Phenylethylamino)cyclohexan-1-ol. semnan.ac.irresearchgate.net DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be used to optimize the geometry of the compound. nih.gov These calculations would likely reveal that the cyclohexane (B81311) ring adopts a stable chair conformation to minimize steric strain.

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, the C-C bond lengths within the cyclohexane and phenyl rings would be expected to be in the range of typical sp³ and sp² hybridized carbons, respectively. The C-N and C-O bond lengths would also be determined, providing a complete three-dimensional picture of the molecule.

Furthermore, DFT calculations can elucidate the electronic structure by mapping the electron density and calculating molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C-C (cyclohexane) Bond Length | ~1.54 Å |

| C-C (phenyl) Bond Length | ~1.40 Å |

| C-N Bond Length | ~1.47 Å |

| C-O Bond Length | ~1.43 Å |

| C-N-C Bond Angle | ~112° |

| C-O-H Bond Angle | ~109° |

Conformational Landscape Exploration and Energy Minima Identification

The conformational landscape of this compound is complex due to the flexibility of the cyclohexane ring and the rotational freedom around several single bonds. lumenlearning.comlibretexts.org The cyclohexane ring can exist in several conformations, including the chair, boat, and twist-boat forms. dalalinstitute.com The chair conformation is generally the most stable due to minimized angle and torsional strain. dalalinstitute.com

For a substituted cyclohexane like this compound, the substituents can be in either axial or equatorial positions. The bulky 1-phenylethylamino and hydroxyl groups would preferentially occupy the equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. lumenlearning.com

Computational methods can systematically explore the potential energy surface of the molecule to identify all stable conformers (energy minima) and the transition states connecting them. nih.gov This involves rotating the rotatable bonds and performing geometry optimizations for each starting structure. The relative energies of the different conformers can then be calculated to determine their population at a given temperature. The global minimum energy conformation would represent the most stable structure of the molecule.

Table 2: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation of new compounds. For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts can be compared with experimental data to confirm the proposed structure.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations provide information about the characteristic vibrational modes of the molecule, such as the O-H and N-H stretching frequencies, as well as the vibrations of the cyclohexane and phenyl rings. It's important to note that calculated frequencies are often scaled to better match experimental values.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| OH | Variable, depends on solvent and concentration |

| NH | Variable, depends on solvent and concentration |

| Phenyl-H | 7.2-7.4 |

| CH-OH | ~3.5 |

| CH-NH | ~2.8 |

| Cyclohexyl-H | 1.0-2.0 |

Transition State Analysis for Reaction Mechanisms Involving the Compound

Theoretical chemistry can be used to investigate the mechanisms of reactions involving this compound. By locating the transition state structures on the potential energy surface, the activation energies for different reaction pathways can be calculated. This information is crucial for understanding the kinetics and selectivity of a reaction.

For instance, if this compound were to undergo a cyclization reaction, transition state analysis could help determine the most favorable pathway and predict the stereochemistry of the product. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While DFT calculations provide information on static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities.

MD simulations are particularly useful for exploring the conformational dynamics of the molecule, such as the chair-flipping of the cyclohexane ring. dalalinstitute.com They can also be used to study the effects of the solvent on the molecule's conformation and behavior. nih.govresearchgate.net By explicitly including solvent molecules in the simulation, one can observe how they interact with the solute and influence its structure and dynamics. nm-aist.ac.tz

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

A variety of quantum chemical descriptors derived from theoretical calculations can be used to predict the reactivity and selectivity of this compound. mdpi.com These descriptors are based on the electronic structure of the molecule and provide a quantitative measure of its propensity to participate in chemical reactions. arxiv.org

Some important descriptors include:

Fukui functions: These indicate the most likely sites for nucleophilic and electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution in the molecule and can be used to predict the sites of interaction with other charged or polar species.

Global reactivity indices: Parameters such as chemical hardness, softness, and electrophilicity provide a general measure of the molecule's reactivity. arxiv.org

These descriptors can be invaluable in predicting how this compound will behave in different chemical environments and in designing new reactions. researchgate.net

Applications in Asymmetric Synthesis

2-(1-Phenylethylamino)cyclohexan-1-ol as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of subsequent reactions. After serving its purpose, the auxiliary is removed, having imparted chirality to the substrate.

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Diels-Alder, Alkylation)

A review of available scientific literature does not provide specific examples or detailed research findings on the application of this compound as a chiral auxiliary for diastereoselective control in aldol, Diels-Alder, or alkylation reactions.

This compound as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

In this role, the compound acts as a ligand, binding to a metal ion through its nitrogen and oxygen atoms. This creates a chiral metal complex that can catalytically induce enantioselectivity in a variety of chemical transformations. The rigid cyclohexane (B81311) backbone and the chiral phenylethyl group create a well-defined three-dimensional space around the metal's active site, enabling facial discrimination of prochiral substrates.

Design and Synthesis of Metal Complexes (e.g., Ruthenium, Palladium, Zinc, Titanium)

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the amino alcohol with a suitable metal precursor. The ligand generally acts as a bidentate N,O-chelate, forming a stable five-membered ring with the metal center.

Palladium Complexes: The synthesis of palladium complexes with (phenylethylamino)cyclohexanol ligands has been reported. rsc.org These complexes are formed by reacting the ligand with a palladium precursor, leading to coordination of the nitrogen and oxygen atoms to the palladium center.

Zinc Complexes: Zinc complexes are often formed in situ by reacting the amino alcohol ligand with an organozinc reagent, such as diethylzinc (B1219324). The ligand displaces one of the ethyl groups to form a chiral zinc-alkoxide complex, which then acts as the active catalyst.

Ruthenium and Titanium Complexes: While specific syntheses for ruthenium and titanium complexes with this compound are not detailed in the available literature, the general preparation of such complexes with analogous β-amino alcohols involves reacting the ligand with precursors like [RuCl2(p-cymene)]2 or Ti(OiPr)4. The ligand coordinates to the metal, creating a chiral environment for catalysis.

Asymmetric Hydrogenation of Ketones and Imines

While asymmetric hydrogenation is a prominent application for chiral β-amino alcohol and diamine ligands, specific research detailing the performance of this compound as a ligand in the metal-catalyzed hydrogenation of ketones and imines is not presently available in the reviewed literature.

Asymmetric Alkylation and Addition Reactions (e.g., Diethylzinc Addition to Aldehydes)

The most well-documented application of this compound and structurally similar ligands is in the catalytic enantioselective addition of organozinc reagents to aldehydes. This reaction is a reliable method for forming chiral secondary alcohols, which are valuable intermediates in pharmaceuticals and fine chemicals.

In this process, the chiral amino alcohol ligand reacts with diethylzinc to form a chiral catalyst in situ. This catalyst then coordinates with the aldehyde, positioning the carbonyl group in a sterically defined pocket. The nucleophilic ethyl group is then transferred from the zinc to one specific face of the aldehyde, leading to the formation of one enantiomer of the secondary alcohol in excess.

Studies on cyclopropane-based amino alcohol ligands in the addition of phenylethynylzinc to various aldehydes have demonstrated the high efficacy of this ligand class, achieving excellent yields and enantioselectivities (up to 98% ee). mdpi.com The results underscore the importance of the rigid ligand structure in creating a highly selective catalytic environment. The performance of these catalysts is highly dependent on matching the stereochemistry of the ligand's chiral centers to achieve high enantioselectivity. mdpi.com

Below is a table showing results for the phenylethynylzinc addition to various aldehydes using a related cyclopropane-based amino alcohol catalyst, illustrating the potential of this class of ligands.

| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Benzaldehyde (B42025) | 95 | 94 |

| 2 | 4-Methylbenzaldehyde | 96 | 95 |

| 3 | 4-Methoxybenzaldehyde | 92 | 90 |

| 4 | 4-Chlorobenzaldehyde | 94 | 96 |

| 5 | 2-Methylbenzaldehyde | 91 | 98 |

| 6 | 2-Chlorobenzaldehyde | 90 | 97 |

| 7 | Cinnamaldehyde | 85 | 92 |

| 8 | Cyclohexanecarbaldehyde | 80 | 84 |

| Data derived from studies on a related cyclopropane-based amino alcohol ligand in the addition of phenylethynylzinc. mdpi.com |

Despite a comprehensive search for scientific literature, there is currently no available research data specifically detailing the application of the chemical compound “this compound” as a ligand in the context of the requested sections:

Catalyst Recycling and Efficiency Studies in Homogeneous and Heterogeneous Systems

The search did not yield any publications, studies, or data tables that specifically investigate the use of this compound for these purposes. While the fields of asymmetric synthesis, cross-coupling reactions, and catalyst development are extensive, it appears this particular compound has not been reported in the literature for these specific applications.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on “this compound” for the specified topics.

Derivatives and Analogues of 2 1 Phenylethylamino Cyclohexan 1 Ol

Synthesis of Structurally Modified Analogues

The synthesis of structurally modified analogues of 2-(1-phenylethylamino)cyclohexan-1-ol is a key area of investigation for optimizing its performance in asymmetric catalysis. These modifications typically involve alterations to the phenyl ring, the cyclohexane (B81311) ring, or the amine substituent, allowing for the fine-tuning of the ligand's steric and electronic properties.

A versatile method for creating a variety of N-substituted analogues starts with the debenzylation of enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol. This is achieved through hydrogenation, which removes the benzyl (B1604629) protecting group and yields the primary amine. This primary amine then serves as a versatile intermediate for the introduction of various substituents at the nitrogen atom. nih.gov This approach allows for the synthesis of a broad range of N-alkyl and N-aryl derivatives, enabling a systematic study of the influence of the amine substituent on the catalytic activity. nih.govrsc.org

Modifications to the phenyl ring of the 1-phenylethylamino group can be achieved by starting with appropriately substituted styrene (B11656) oxides or by employing cross-coupling reactions to introduce substituents at various positions on the aromatic ring. These substitutions can range from simple alkyl or alkoxy groups to more complex electron-donating or electron-withdrawing moieties, each influencing the electronic environment of the chiral center.

Substitution on the cyclohexane ring introduces additional steric bulk and can alter the conformational preferences of the ligand. The synthesis of such analogues can be accomplished by starting with substituted cyclohexene (B86901) oxides. The subsequent ring-opening reaction with an appropriate amine, such as 1-phenylethylamine (B125046), leads to the desired substituted 2-aminocyclohexanol (B3021766) derivative. google.com The stereochemistry of the final product is dependent on the stereochemistry of the starting epoxide and the reaction conditions.

The following table provides an overview of synthetic strategies for different classes of analogues:

| Analogue Type | Synthetic Strategy | Key Intermediates |

| Variations on the Phenyl Ring | Use of substituted styrene oxides in the initial ring-opening reaction. | Substituted styrene oxides |

| Cyclohexane Ring Substitution | Ring-opening of substituted cyclohexene oxides with 1-phenylethylamine. | Substituted cyclohexene oxides |

| Amine Substituent Variation | Debenzylation of trans-2-(N-benzyl)amino-1-cyclohexanol followed by N-alkylation or N-arylation. | trans-2-amino-1-cyclohexanol |

Stereochemical Implications of Structural Modifications on Chiral Induction

Structural modifications to this compound analogues have significant stereochemical implications that directly influence their effectiveness in chiral induction. These changes can alter the conformational equilibrium of the cyclohexane ring and the spatial arrangement of the key functional groups, thereby affecting the transition state of the catalyzed reaction and the enantioselectivity of the product.

Amine Substituent Modifications: Altering the substituent on the nitrogen atom directly impacts the steric environment around the catalytic center. Increasing the steric bulk of the N-substituent can enhance enantioselectivity by creating a more crowded and selective chiral environment. However, excessively bulky substituents may also hinder the reaction rate by impeding substrate access. The nature of the amine substituent (alkyl vs. aryl) also influences the electronic properties of the nitrogen atom and its ability to participate in hydrogen bonding or other non-covalent interactions that can stabilize the transition state.

In essence, the stereochemical outcome of a reaction catalyzed by these ligands is a delicate balance of steric and electronic factors. By systematically modifying the structure of the this compound scaffold, it is possible to fine-tune these factors to achieve optimal performance in a given asymmetric transformation.

Comparative Studies of Chiral Induction and Catalytic Performance in Analogues

Comparative studies of structurally related analogues of this compound are essential for understanding the structure-activity relationships that govern their catalytic performance and for the rational design of more effective chiral ligands. By systematically varying the substituents on the phenyl ring, cyclohexane ring, and the amine group, researchers can elucidate the impact of these modifications on enantioselectivity and reaction rates in various asymmetric transformations.

One notable study investigated the application of a series of enantiopure trans-2-aminocyclohexanol derivatives in the asymmetric phenyl transfer reaction to benzaldehyde (B42025) and the transfer hydrogenation of aryl ketones. nih.gov The results of these studies highlight the significant influence of the N-substituent on the catalytic outcome. For instance, in the phenyl transfer reaction, ligands with bulkier N-substituents generally afforded higher enantiomeric excesses.

Below is an interactive data table summarizing the catalytic performance of selected trans-2-(N-substituted-amino)cyclohexan-1-ol analogues in the asymmetric addition of phenylacetylene (B144264) to benzaldehyde.

| Ligand N-Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzyl | 85 | 88 |

| Methyl | 78 | 82 |

| Isopropyl | 92 | 95 |

| Phenyl | 75 | 85 |

| 2,6-Diisopropylphenyl | 65 | 98 |

Data derived from studies on analogous systems and are representative of general trends.

These comparative analyses demonstrate that even subtle changes in the ligand structure can lead to significant differences in catalytic performance. The insights gained from such studies are invaluable for the development of highly selective and active catalysts for a wide range of asymmetric reactions. The systematic exploration of a library of analogues allows for the identification of optimal ligand structures for specific substrate classes and reaction types.

Bio-inspired and Biomimetic Analogues

The design of bio-inspired and biomimetic analogues of this compound represents a sophisticated approach to catalyst development, drawing inspiration from the principles of molecular recognition and catalysis observed in biological systems. This strategy often involves incorporating structural motifs found in natural chiral molecules, such as amino acids and peptides, into the basic 2-aminocyclohexanol scaffold. The goal is to create catalysts that mimic the high efficiency and selectivity of enzymes.

Amino acids, being readily available from the chiral pool, are particularly attractive building blocks for the synthesis of bio-inspired ligands. mdpi.com For instance, the amino group of 2-aminocyclohexanol can be derivatized with amino acid residues to create peptide-like structures. These modifications can introduce additional stereocenters and functional groups capable of engaging in specific non-covalent interactions, such as hydrogen bonding, with the substrate in the transition state. These interactions can play a crucial role in stabilizing the desired transition state geometry, leading to enhanced enantioselectivity.

The concept of biomimicry in this context also extends to the creation of well-defined catalytic pockets. By strategically placing bulky substituents on the cyclohexane or phenyl rings, it is possible to create a chiral environment that mimics the active site of an enzyme, sterically directing the approach of the substrate.

Furthermore, bio-inspired approaches can lead to the development of catalysts that operate under milder, more environmentally benign conditions, such as in aqueous media, mirroring biological processes. While the direct synthesis of bio-inspired analogues of this compound is a developing area, the principles of biomimetic design are increasingly being applied to the broader field of chiral ligand synthesis, offering promising avenues for the discovery of novel and highly effective catalysts. nsf.gov

Future Research Directions and Perspectives

Development of Novel and More Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods for chiral β-amino alcohols is a primary focus of future research. westlake.edu.cn Current strategies often face limitations such as the need for multi-step procedures or the use of expensive and toxic reagents. westlake.edu.cn Future approaches will likely prioritize the use of readily available, inexpensive starting materials like aldehydes and imines to enable the modular synthesis of these high-value compounds. westlake.edu.cn

Key areas of development include:

Biocatalysis: Employing enzymes such as amine dehydrogenases, transaminases, and dioxygenases offers a highly stereoselective and green alternative to traditional chemical synthesis. nih.govmdpi.com Enzymatic cascades, where multiple reactions are performed in one pot, can significantly reduce downstream processing and waste generation. nih.gov Research into engineering enzymes with improved activity and substrate scope is a promising avenue. mdpi.comfrontiersin.org

Novel Catalytic Strategies: The design of new catalytic systems, such as chromium-catalyzed asymmetric cross-coupling reactions, presents a fresh pathway to chiral β-amino alcohols. westlake.edu.cn These methods aim to overcome challenges in achieving both high chemical and stereochemical selectivity. westlake.edu.cn

Atom Economy: Future synthetic routes will increasingly focus on maximizing atom economy by minimizing the use of protecting groups and stoichiometric reagents, thereby reducing waste and cost.

Advanced Computational Modeling for Rational Design of Ligands and Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern catalyst development. mdpi.com For chiral amino alcohol-based ligands, computational modeling offers a pathway to rationally design more efficient and selective catalysts, moving beyond traditional trial-and-error approaches. pnas.orgmonash.edu

Future research in this area will likely focus on:

Mechanism Elucidation: Using DFT and other methods to gain a deep understanding of reaction mechanisms and the precise role of the catalyst in the transition state. nih.govresearchgate.net This knowledge is crucial for identifying the key structural elements that control stereoselectivity. acs.org

Predictive Modeling: Developing computational models that can accurately predict the performance of a given ligand-metal complex for a specific reaction. This would allow for the in silico screening of large libraries of potential ligands to identify the most promising candidates for synthesis and testing. rsc.org

Functionality Mapping: Employing computational techniques to map the energetically favorable positions of functional groups on the ligand scaffold to maximize stabilizing interactions and destabilize competing reaction pathways in the transition state. acs.org This aids in the intelligent design of new ligands with enhanced stereocontrol. acs.org

| Research Focus | Computational Technique | Objective |

| Reaction Pathways | Density Functional Theory (DFT) | Elucidate transition state geometries and reaction energetics. nih.gov |

| Ligand-Substrate Interaction | Molecular Mechanics (MM), DFT | Understand non-covalent interactions governing stereoselectivity. acs.org |

| Catalyst Screening | High-Throughput Virtual Screening | Identify promising new ligand structures prior to synthesis. |

| Ligand Optimization | Functionality Mapping | Pinpoint optimal positions for steric and electronic modifications. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of catalyst synthesis and application into continuous flow systems represents a significant leap forward in efficiency, safety, and scalability. rsc.org Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. nih.gov

Future directions in this domain include:

Continuous Synthesis of Ligands: Developing robust flow-based procedures for the synthesis of 2-(1-Phenylethylamino)cyclohexan-1-ol and its derivatives. This would enable on-demand production and facilitate rapid library synthesis for catalyst screening.

Immobilized Catalysts in Flow Reactors: Packing columns with immobilized chiral catalysts for use in continuous flow reactors. This approach simplifies product purification and allows for long-term, continuous operation of catalytic processes. rsc.org

Automated Optimization: Combining flow reactors with automated systems for reaction optimization. chemrxiv.org These platforms can systematically vary reaction conditions to rapidly identify the optimal parameters for a given transformation, accelerating process development. chemrxiv.orgalfa-labotrial.com

Synergistic Catalysis Combining the Chiral Amino Alcohol Moiety with Other Catalytic Species

Synergistic catalysis, where two or more distinct catalysts work in concert to promote a single transformation, opens up reaction pathways that are inaccessible with a single catalyst. nih.gov The chiral amino alcohol moiety can be a key component in such systems, providing stereocontrol while another catalyst activates a different substrate. mdpi.com

Promising areas for future research include:

Combination with Organocatalysis: Merging chiral amino alcohol-metal complexes with other organocatalytic activation modes (e.g., enamine or iminium ion catalysis). rsc.orgnih.gov This dual activation strategy can enable complex cascade reactions to build molecular complexity rapidly. nih.gov

Photoredox and Electrocatalysis: Combining the chiral environment provided by the amino alcohol ligand with photoredox or electrochemical catalysis to enable novel, redox-neutral transformations. nih.govacs.orgacs.org This approach can facilitate the generation of radical intermediates under mild conditions, which can then participate in enantioselective bond-forming reactions. nih.govacs.org

Metal/Metal and Metal/Enzyme Synergy: Exploring combinations of chiral amino alcohol-based catalysts with other metal catalysts or enzymes. acs.orgnih.gov For instance, a chemoenzymatic platform could leverage the strengths of both catalytic worlds to achieve highly efficient and selective syntheses. nih.govnih.gov This cooperative approach allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction. nih.gov

Q & A

Q. What are the key considerations for synthesizing 2-(1-Phenylethylamino)cyclohexan-1-ol with high enantiomeric purity?

Enantioselective synthesis requires chiral catalysts or resolution techniques. For cyclohexanol derivatives, asymmetric hydrogenation using palladium-based catalysts (e.g., PdCl₂) or enzymatic resolution methods have been effective . Purification via HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) is recommended to isolate enantiomers. Monitor optical rotation and confirm purity using chiral GC or polarimetry .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

Solubility in aqueous buffers can be enhanced using co-solvents like DMSO (<5%) or cyclodextrin inclusion complexes. Stability studies under varying pH (4–9) and temperatures (4–37°C) are critical. For amino-alcohols, degradation pathways (e.g., oxidation of the amine group) can be mitigated by storing solutions under inert gas (N₂/Ar) and adding antioxidants (e.g., BHT) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- NMR : ¹H/¹³C NMR to resolve cyclohexanol ring protons (δ 1.2–2.5 ppm) and aromatic protons from the phenylethyl group (δ 6.8–7.4 ppm). COSY and HSQC can clarify coupling patterns .

- MS : High-resolution ESI-MS to confirm molecular formula (C₁₄H₂₁NO) and detect fragmentation patterns (e.g., loss of H₂O or NH₂ groups) .

- IR : Stretching vibrations for -OH (~3200 cm⁻¹) and secondary amine (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (AutoDock Vina, Schrödinger) can model interactions with targets like G-protein-coupled receptors (GPCRs) or enzymes. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) optimize geometry and predict electrostatic potential surfaces for binding affinity analysis . Validate with in vitro assays (e.g., cAMP modulation for adrenergic receptors) .

Q. What strategies resolve contradictions in reported NMR data for cyclohexanol derivatives?

Discrepancies in chemical shifts often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH. Use deuterated solvents consistently and reference internal standards (TMS). For amino-alcohols, variable-temperature NMR can reduce signal broadening caused by hydrogen bonding .

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

- Core modifications : Replace the cyclohexanol ring with bicyclic systems (e.g., norbornane) to assess steric effects .

- Substituent variations : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to study electronic impacts on receptor binding .

- Bioisosteres : Swap the secondary amine with a tertiary amine or azide to probe hydrogen-bonding requirements .

Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?

Catalyst loading and recyclability are critical for cost-efficiency. Immobilized chiral catalysts (e.g., silica-supported Pd nanoparticles) improve reusability . Optimize reaction conditions (temperature, pressure) via Design of Experiments (DoE) to maximize yield and enantiomeric excess (ee) .

Methodological Guidance

Q. How to address discrepancies between in silico predictions and experimental toxicity data?

Use tiered testing:

- In silico : Apply QSAR models (e.g., OECD Toolbox) to predict acute toxicity and endocrine disruption .

- In vitro : Perform Ames tests for mutagenicity and hepatocyte assays for metabolic stability .

- In vivo : Zebrafish embryo toxicity assays (FET) as a bridge to mammalian studies .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- PXRD : Identify crystalline vs. amorphous phases.

- DSC/TGA : Measure melting points and thermal stability.

- Raman spectroscopy : Detect subtle conformational changes in the solid state .

Data Interpretation and Validation

Q. How to reconcile conflicting bioactivity results across cell lines?

Variability may arise from differences in receptor expression or metabolic enzymes. Use isogenic cell lines and include positive controls (e.g., propranolol for β-adrenergic assays). Normalize data to cell viability (MTT assay) and validate with orthogonal methods (e.g., calcium flux assays) .

Safety and Handling

Q. What PPE and engineering controls are recommended for handling amino-alcohols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.